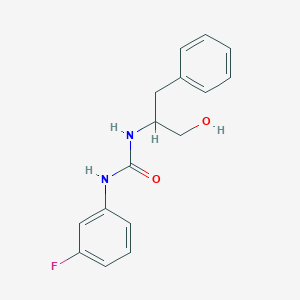
(E)-1,1,1-trifluoro-4-(2-pyridinylamino)-3-buten-2-ol
Overview
Description
(E)-1,1,1-trifluoro-4-(2-pyridinylamino)-3-buten-2-ol is a chemical compound characterized by the presence of a trifluoromethyl group, a pyridinylamino group, and a butenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,1,1-trifluoro-4-(2-pyridinylamino)-3-buten-2-ol typically involves the reaction of a trifluoromethylated precursor with a pyridinylamine derivative under specific conditions. One common method involves the use of a base to deprotonate the precursor, followed by nucleophilic substitution with the pyridinylamine. The reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-1,1,1-trifluoro-4-(2-pyridinylamino)-3-buten-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rates.
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(E)-1,1,1-trifluoro-4-(2-pyridinylamino)-3-buten-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (E)-1,1,1-trifluoro-4-(2-pyridinylamino)-3-buten-2-ol exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The pyridinylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylated and pyridinylamino derivatives, such as:
- 1,1,1-trifluoro-2-(2-pyridinylamino)ethanol
- 1,1,1-trifluoro-3-(2-pyridinylamino)propanol
Uniqueness
(E)-1,1,1-trifluoro-4-(2-pyridinylamino)-3-buten-2-ol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-1,1,1-trifluoro-4-(pyridin-2-ylamino)but-3-en-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)7(15)4-6-14-8-3-1-2-5-13-8/h1-7,15H,(H,13,14)/b6-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSXUIUWGNKOBN-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC=CC(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)N/C=C/C(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-ethyl-2-oxo-2,3-dihydro-4(1H)-quinazolinyliden]butanamide](/img/structure/B3140661.png)
![N-((E)-{1-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)-N-[(2,3-dichlorobenzoyl)oxy]amine](/img/structure/B3140674.png)

![Methyl 2-{[3-(4-chlorophenyl)-4-imino-3,4-dihydro-2-quinazolinyl]sulfanyl}acetate](/img/structure/B3140694.png)
![Ethyl 2-(4-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-nitroanilino)acetate](/img/structure/B3140699.png)
![N-(3,4-dichlorobenzyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B3140702.png)
![5-[2-[2-[1-(4-Methylphenyl)sulfonylindol-4-yl]oxyethoxy]ethylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3140711.png)
![2-[2-(1-Phenylimidazol-2-yl)sulfanylethyl]isoindole-1,3-dione](/img/structure/B3140715.png)


![(E)-1,1,1-trifluoro-4-[(2-hydroxy-1-phenylethyl)amino]but-3-en-2-one](/img/structure/B3140735.png)
![(Z)-1,1,1-trifluoro-4-[4-(2-hydroxyethyl)piperazino]-3-buten-2-one](/img/structure/B3140747.png)
![4-{[4-(Trifluoromethyl)benzyl]oxy}-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B3140753.png)
![1-[2-(1H-indol-3-yl)ethyl]-3,3-dimethyl-2-azetanone](/img/structure/B3140754.png)
